molecular formula C9H15Al B14718622 Tri(prop-2-en-1-yl)alumane CAS No. 18854-66-5

Tri(prop-2-en-1-yl)alumane

Cat. No.: B14718622
CAS No.: 18854-66-5
M. Wt: 150.20 g/mol
InChI Key: NYCCIXSSBIMHNO-UHFFFAOYSA-N
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Description

Tri(prop-2-en-1-yl)alumane is an organoaluminum compound characterized by the presence of three prop-2-en-1-yl groups attached to an aluminum atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(prop-2-en-1-yl)alumane typically involves the reaction of aluminum trichloride with prop-2-en-1-yl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:

AlCl3+3CH2=CHCH2MgBrAl(CH2=CHCH2)3+3MgBrCl\text{AlCl}_3 + 3 \text{CH}_2=\text{CHCH}_2\text{MgBr} \rightarrow \text{Al(CH}_2=\text{CHCH}_2)_3 + 3 \text{MgBrCl} AlCl3​+3CH2​=CHCH2​MgBr→Al(CH2​=CHCH2​)3​+3MgBrCl

This reaction requires strict control of moisture and temperature to prevent hydrolysis and ensure high yield.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is typically carried out in specialized reactors designed to handle organometallic compounds safely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tri(prop-2-en-1-yl)alumane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxide and corresponding aldehydes or ketones.

    Reduction: It can be reduced to form aluminum hydrides.

    Substitution: The prop-2-en-1-yl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenated compounds and catalysts like palladium or platinum are employed.

Major Products

    Oxidation: Aluminum oxide and prop-2-en-1-al.

    Reduction: Aluminum hydrides.

    Substitution: Various substituted aluminum compounds depending on the substituents used.

Scientific Research Applications

Tri(prop-2-en-1-yl)alumane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: Investigated for its potential use in the synthesis of biologically active molecules.

    Medicine: Explored for its role in drug development and delivery systems.

    Industry: Utilized in the production of advanced materials, including polymers and composites.

Mechanism of Action

The mechanism of action of Tri(prop-2-en-1-yl)alumane involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can coordinate with electron-rich species, thereby activating them towards nucleophilic attack. This property is particularly useful in catalysis and organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Tri(propan-2-yl)alumane
  • Titanium(4+),tris(prop-1-en-2-yl)alumane,tetrachloride

Comparison

Tri(prop-2-en-1-yl)alumane is unique due to its specific prop-2-en-1-yl groups, which confer distinct reactivity compared to other similar compounds. For instance, Tri(propan-2-yl)alumane has different steric and electronic properties, affecting its reactivity and applications. Titanium(4+),tris(prop-1-en-2-yl)alumane,tetrachloride, on the other hand, involves a different metal center, leading to varied chemical behavior and uses.

Conclusion

This compound is a versatile organoaluminum compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, materials science, and beyond. Further research into its properties and applications could unlock new possibilities in these fields.

Properties

CAS No.

18854-66-5

Molecular Formula

C9H15Al

Molecular Weight

150.20 g/mol

IUPAC Name

tris(prop-2-enyl)alumane

InChI

InChI=1S/3C3H5.Al/c3*1-3-2;/h3*3H,1-2H2;

InChI Key

NYCCIXSSBIMHNO-UHFFFAOYSA-N

Canonical SMILES

C=CC[Al](CC=C)CC=C

Origin of Product

United States

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